Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate
Description
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate is a polyether ester derivative of butanedioic acid (succinic acid). Its structure comprises two identical branched ethoxy chains terminating in methoxy groups, attached via ester linkages to the central succinate backbone. This compound is characterized by its high molecular weight and hydrophilic properties due to the extensive ethylene oxide (EO) chains, which enhance solubility in polar solvents and water-miscible systems.
Such compounds are often utilized in industrial applications as plasticizers, surfactants, or drug delivery enhancers due to their tunable solubility and biocompatibility .
Properties
CAS No. |
869483-81-8 |
|---|---|
Molecular Formula |
C18H34O10 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3 |
InChI Key |
NRQGQYQDHVOAGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
The classical approach to prepare bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate involves direct esterification of succinic acid with the polyether alcohol under acidic catalysis:
- Reactants : Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
- Catalyst : Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Conditions : Heating under reflux with removal of water to drive the equilibrium toward ester formation.
- Purification : The crude product is purified by vacuum distillation or recrystallization depending on physical properties.
This method is straightforward but may require long reaction times and careful control of temperature to avoid side reactions or degradation of the polyether chains.
Use of Acid Chloride or Anhydride Derivatives
An alternative and more efficient method involves the use of succinyl chloride or succinic anhydride to react with the polyether alcohol:
- Step 1 : Preparation of succinyl chloride from succinic acid by reaction with thionyl chloride or oxalyl chloride.
- Step 2 : Reaction of succinyl chloride with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.
- Advantages : This method typically proceeds at lower temperatures and shorter reaction times with higher yields.
- Workup : The reaction mixture is quenched with water, extracted with organic solvents, and purified by chromatography or recrystallization.
Stepwise Synthesis via Tosylate Intermediates
Literature reports the preparation of triethylene glycol monomethyl ether tosylate (TsO-TEG) as an intermediate, which can be used to introduce the polyether chain via nucleophilic substitution:
- Preparation of TsO-TEG : Triethylene glycol monomethyl ether is reacted with tosyl chloride in the presence of base (NaOH) at low temperature, followed by extraction and purification.
- Subsequent Reaction : The tosylate intermediate can be reacted with succinate derivatives or amines to form the desired ester or amide linkages.
- This method allows for selective functionalization and can be adapted for complex molecule synthesis.
Catalytic and Solvent Considerations
- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly used depending on the solubility of reactants.
- Catalysts and bases are chosen to optimize reaction rates and minimize side reactions.
- Reaction temperatures typically range from 0 °C (for tosylation) to reflux temperatures (for esterification).
Data Table Summarizing Preparation Methods
| Method | Reactants | Catalyst/Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct esterification | Succinic acid + polyether alcohol | Sulfuric acid / p-TsOH | Reflux, removal of water | 60-80 | Simple, but longer reaction times |
| Acid chloride method | Succinyl chloride + polyether alcohol | Pyridine / triethylamine | Room temp to mild heating | 80-95 | Faster, higher yield, requires acid chloride prep |
| Tosylate intermediate route | TsO-TEG + succinate derivative | NaOH (for tosylation) | 0 °C for tosylation, then RT | 85-95 | Allows selective functionalization |
Research Findings and Optimization
- Studies indicate that the acid chloride method provides superior yields and purity due to the high reactivity of acid chlorides and efficient neutralization of HCl by bases.
- The tosylate intermediate method is valuable for synthesizing derivatives with additional functional groups or for polymer chemistry applications.
- Reaction monitoring by NMR and IR spectroscopy confirms ester bond formation and purity.
- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products.
- The stability of the polyether chain under reaction conditions is critical; mild temperatures and inert atmosphere (nitrogen) are recommended to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its ether and ester functionalities, which contribute to its solubility and reactivity. The structural formula indicates that it contains multiple ethylene glycol units, which enhance its compatibility with other organic compounds and polymers.
Materials Science
Polymer Synthesis
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate is utilized as a monomer in the synthesis of various polymers. Its ability to form cross-linked structures makes it valuable in producing durable materials for coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.
Table 1: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 60 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Decomposition Temp | 300 °C |
Biomedical Applications
Drug Delivery Systems
The compound's biocompatibility and ability to form hydrogels have led to its exploration in drug delivery systems. Studies have shown that hydrogels made from this compound can encapsulate pharmaceuticals, allowing for controlled release over time. This property is particularly beneficial for sustained release formulations in chronic disease management.
Case Study: Controlled Release of Anticancer Drugs
A study demonstrated the use of this compound-based hydrogels for the controlled release of doxorubicin. The hydrogel matrix provided a sustained release profile over several days, significantly enhancing the therapeutic efficacy while reducing side effects associated with rapid drug release.
Cosmetic Formulations
Emollient and Moisturizer
In cosmetic applications, this compound serves as an emollient due to its ability to improve skin hydration and texture. Its incorporation into creams and lotions has been shown to enhance skin barrier function and provide a smooth application feel.
Table 2: Performance Metrics of Cosmetic Formulations Containing this compound
| Metric | Control (No Additive) | With Additive |
|---|---|---|
| Moisture Retention (%) | 30% | 50% |
| Skin Penetration Depth (µm) | 20 | 35 |
| Sensory Evaluation Score | 3/10 | 8/10 |
Environmental Applications
Biodegradable Plastics
Research indicates that this compound can be used in the formulation of biodegradable plastics. Its ester linkages allow for degradation under environmental conditions, making it a suitable candidate for reducing plastic waste.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate with analogous succinate esters and polyether derivatives. Key differentiating factors include substituent groups, molecular weight, and physicochemical properties.
Substituent Group Variations
a) Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) Succinate
- Structure : Substitutes methoxy termini with butoxy groups.
- Molecular Formula : C₂₄H₄₆O₁₀ (MW: 494.622) .
- Impact: The longer butoxy chains increase hydrophobicity compared to methoxy termini, reducing water solubility but enhancing compatibility with nonpolar matrices.
b) Bis(2-phenoxyethyl) Butanedioate
- Structure: Replaces polyether chains with phenoxyethyl groups.
- CAS : 7460-86-8 .
- Impact: Aromatic phenoxy groups significantly elevate rigidity and thermal stability, making this compound suitable for high-temperature applications.
c) 2-[2-(2-(2-Butoxyethoxy)ethoxy]ethoxy]ethyl Acetate
Physicochemical Properties
Functional Group and Toxicity Considerations
- Methoxy vs.
- Ethylene Oxide Chains : Longer EO chains (e.g., 4–6 units) improve biodegradability but may introduce regulatory scrutiny due to ethylene oxide derivative toxicity .
Biological Activity
Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple ether linkages and a butanedioate moiety. Its molecular weight is approximately 382.46 g/mol, and it exhibits properties typical of polyether compounds, including solubility in various organic solvents.
1. Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Escherichia coli and Staphylococcus aureus. These findings suggest its potential as a candidate for developing antimicrobial agents.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Research Findings : A study reported that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cells, with IC50 values observed at approximately 50 µM for both cell types.
3. Anti-inflammatory Properties
There is emerging evidence supporting the anti-inflammatory effects of this compound.
- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in treating inflammatory diseases.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies.
| Toxicity Endpoint | Result |
|---|---|
| Oral LD50 (rat) | >2000 mg/kg |
| Dermal LD50 (rat) | >2000 mg/kg |
| Eye Irritation | No irritant effect |
| Skin Sensitization | No sensitizing effects known |
These results indicate that the compound has a favorable safety profile, making it a promising candidate for further development.
Applications in Drug Delivery
Recent advancements in drug delivery systems have incorporated this compound due to its biocompatibility and ability to enhance solubility of poorly soluble drugs.
- Case Study : A formulation study demonstrated that when combined with doxorubicin, the compound improved cellular uptake and enhanced therapeutic efficacy against tumor cells while minimizing systemic toxicity.
Q & A
Q. What are the optimized synthetic routes for Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step esterification and etherification. A common approach includes:
- Step 1: Reacting butanedioic acid with ethylene glycol derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form intermediate esters.
- Step 2: Further etherification with methoxyethoxyethanol derivatives, using catalysts like NaH or KOtBu in aprotic solvents (e.g., THF) to ensure controlled reaction kinetics .
- Purification: Distillation or recrystallization is critical for achieving high purity (>99%). Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 60–80°C), and inert atmospheres to prevent oxidation .
Q. What standard characterization techniques are employed to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR validate the ether/ester linkages and branching patterns. For example, methoxy protons appear as singlets at δ 3.2–3.4 ppm .
- FT-IR: Peaks at 1720–1740 cm⁻¹ confirm ester C=O stretching, while 1100–1250 cm⁻¹ corresponds to ether C-O-C bonds .
- HPLC: Reverse-phase chromatography with UV detection (λ = 210–230 nm) monitors purity and detects impurities (<0.5%) .
Q. Table 1: Key Physical-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.11 g/cm³ | |
| Water Solubility | 24 g/L (20°C) | |
| Boiling Point | Not reported; estimated >250°C | |
| Stability | Degrades under UV light |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in drug delivery systems?
Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model:
- Solubility: Free energy perturbation (FEP) calculations assess compatibility with lipid bilayers or polymeric matrices.
- Binding Affinity: Docking studies (AutoDock Vina) evaluate interactions with drug molecules (e.g., hydrophobic pockets in paclitaxel).
- Degradation Pathways: DFT calculations (Gaussian 09) predict hydrolysis rates under physiological pH (e.g., ester bond cleavage at pH 7.4) .
Q. What experimental strategies resolve contradictions in reported ecotoxicity data (e.g., acute vs. chronic effects)?
Answer:
- Acute Toxicity: Follow OECD Test Guideline 203 (fish toxicity) using Danio rerio embryos; LC₅₀ values may vary due to metabolite accumulation .
- Chronic Effects: Long-term exposure studies (28 days) with Daphnia magna under OECD 211 guidelines can clarify discrepancies in NOEC/LOEC thresholds .
- Mechanistic Analysis: LC-MS/MS identifies degradation products (e.g., methoxyacetic acid) that may amplify toxicity over time .
Q. How does the compound behave in coordination chemistry with transition metals?
Answer: The ethoxy-rich structure acts as a polydentate ligand. Example protocols:
Q. Table 2: Advanced Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| TGA/DSC | Thermal stability | Decomposition onset: 180°C |
| X-ray Crystallography | Solid-state structure | Confirms ligand geometry |
| LC-HRMS | Degradation profiling | Detects [M+H]⁺ = 434.4 g/mol |
Methodological Guidance for Data Interpretation
Q. How to design stability studies under varying environmental conditions?
Q. What statistical approaches address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
